1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene
Overview
Description
1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene is a complex organic compound known for its unique structural properties. This compound is characterized by its multiple chlorine atoms and a fused ring system, making it a subject of interest in various fields of chemical research.
Preparation Methods
The synthesis of 1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene involves multiple steps, including chlorination and cyclization reactions. The reaction conditions typically require the use of chlorinating agents such as chlorine gas or thionyl chloride, and catalysts to facilitate the cyclization process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated products.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of multiple chlorination on the stability and reactivity of organic molecules.
Biology: Research is conducted to understand its potential biological activity and interactions with biomolecules.
Medicine: Investigations are ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene involves its interaction with molecular targets such as enzymes or receptors. The multiple chlorine atoms and the rigid structure of the compound allow it to bind effectively to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include disruption of cellular processes or interference with metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene include other highly chlorinated organic molecules such as:
Hexachlorobenzene: Known for its use as a fungicide and its environmental persistence.
Octachloronaphthalene: Used in the production of electrical insulating materials.
Decachlorobiphenyl: Previously used in industrial applications but now regulated due to its toxicity.
The uniqueness of this compound lies in its complex fused ring system and the high degree of chlorination, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl12/c1-5-2-3-6-7(4-5)9-11(19(29)15(25)13(23)17(9,27)21(19,32)33)10-8(6)16(26)12(22)14(24)18(10,28)20(16,30)31/h2-4,8-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGAOSYQYASNKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3C(C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963494 | |
Record name | 1,2,3,4,5,6,7,8,13,13,14,14-Dodecachloro-10-methyl-1,4,4a,4b,5,8,8a,12b-octahydro-1,4:5,8-dimethanotriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4605-91-8 | |
Record name | 1,2,3,4,5,6,7,8,13,13,14,14-Dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-10-methyl-1,4:5,8-dimethanotriphenylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004605918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,5,6,7,8,13,13,14,14-Dodecachloro-10-methyl-1,4,4a,4b,5,8,8a,12b-octahydro-1,4:5,8-dimethanotriphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-10-methyl-1,4:5,8-dimethanotriphenylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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